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molecular formula C10H10ClN3 B3357835 3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine CAS No. 75792-65-3

3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine

Cat. No. B3357835
M. Wt: 207.66 g/mol
InChI Key: AMSXUBFXRPMBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124628B2

Procedure details

A mixture of p-TSA (117 mg, 0.618 mmol), 2,5-hexanedione (4.36 mL, 37.1 mmol) and 3-amino-6-chloropyridazine (4.00 g, 30.9 mmol) in toluene (150 mL) was heated at 140° C. for 5 h in a round bottom flask equipped with a condenser and Dean-Stark apparatus. The reaction mixture was cooled to rt and charcoal was added. The mixture was filtered through CELITE and concentrated in vacuo to afford the title compound i-6a. m/z (ES) 208 (MH)+.
Name
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[CH:4][C:5](S(O)(=O)=O)=[CH:6][CH:7]=1.CC(=O)CCC(=O)C.[NH2:20][C:21]1[N:22]=[N:23][C:24]([Cl:27])=[CH:25][CH:26]=1.C>C1(C)C=CC=CC=1>[Cl:27][C:24]1[N:23]=[N:22][C:21]([N:20]2[C:6]([CH3:7])=[CH:5][CH:4]=[C:3]2[CH3:2])=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
117 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
4.36 mL
Type
reactant
Smiles
CC(CCC(C)=O)=O
Name
Quantity
4 g
Type
reactant
Smiles
NC=1N=NC(=CC1)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through CELITE
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)N1C(=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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